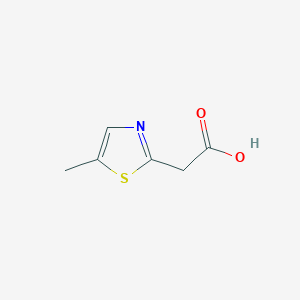

2-(5-Methylthiazol-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-3-7-5(10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPGBZSLFAAPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 5 Methylthiazol 2 Yl Acetic Acid and Its Chemical Precursors

Direct Synthetic Routes

Direct synthetic routes to 2-(5-methylthiazol-2-yl)acetic acid focus on the initial construction of the 5-methylthiazole (B1295346) ring system with the acetic acid side chain or a precursor group already in place or formed concurrently.

Cyclization Reactions for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a cornerstone of these direct methods. Two prominent approaches are the Hantzsch-type syntheses and condensation reactions involving thiazolone derivatives.

The Hantzsch thiazole synthesis, a classical and versatile method, involves the reaction of a halo ketone with a thioamide. In the context of synthesizing this compound, this would typically involve the reaction of a 3-halo-2-oxobutanoic acid derivative with a thioamide. The Hantzsch synthesis is known for its reliability and the ability to introduce a variety of substituents onto the thiazole ring. acs.org While the traditional Hantzsch synthesis yields pyridines, the underlying principles of combining an aldehyde, a β-ketoester, and a nitrogen donor can be adapted for thiazole synthesis. wikipedia.org The reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine (B92270). wikipedia.orgnih.gov Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields. nih.govclockss.org

A notable variation involves a three-component reaction of an aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation, which surprisingly yields thiazolo[3,2-a]pyrimidine derivatives rather than the expected N-thiazolo-1,4-dihydropyridines. clockss.org This highlights the nuanced reactivity and potential for unexpected cyclizations in Hantzsch-type reactions.

| Reactants | Conditions | Product | Yield | Reference |

| Aldehyde, β-ketoester, Ammonia | Reflux in ethanol (B145695) | 1,4-Dihydropyridine | Good | nih.gov |

| 2-Aminothiazole (B372263), Benzaldehyde, Ethyl Acetoacetate | Refluxing acetic acid (48h) | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | ~30% | clockss.org |

| 2-Aminothiazole, Aldehyde, Ethyl Acetoacetate | Microwave irradiation in acetic acid | Thiazolo[3,2-a]pyrimidine derivatives | Excellent | clockss.org |

Thiazolone derivatives serve as versatile intermediates in the synthesis of substituted thiazoles. Condensation reactions involving these compounds can be a key step in building the desired this compound structure. For instance, the synthesis of related thiazolidinone derivatives often involves the condensation of a thiazolidinone core with an aldehyde. researchgate.netnih.gov These reactions can be catalyzed by bases like potassium carbonate. researchgate.net The resulting products can then be further modified to yield the target acetic acid derivative.

A study on the synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives involved the reaction of the corresponding acid chlorides with various hydroxybenzylidene-substituted thiazolidine-2,4-diones, rhodanines, and 2-thiohydantoins. nih.gov This approach highlights the utility of activated thiazolidinone precursors in forming acetic acid-substituted heterocyclic systems.

Pathways Incorporating Activated Methylene (B1212753) Groups Leading to the Acetic Acid Moiety

Another direct approach involves the use of reactants containing an activated methylene group, which can be readily converted into the acetic acid moiety. This strategy often involves the cyclization of a precursor that already contains the two-carbon side chain.

For example, the synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives, which are closely related to the target compound, can be achieved through a "one-pot" reaction. google.com This method involves the reaction of an acetoacetate with N-bromosuccinimide (NBS) followed by the addition of a thiourea (B124793) derivative. google.com The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. This approach simplifies the synthetic process by combining bromination and cyclization into a single step. google.com

Precursor-Based Syntheses

Precursor-based syntheses start with a pre-formed 5-methylthiazole ring and introduce the acetic acid side chain through subsequent chemical modifications.

Derivatization of 5-Methylthiazol-2-amine

5-Methylthiazol-2-amine is a readily available and versatile starting material for the synthesis of this compound. nih.govvwr.comsigmaaldrich.com The amino group at the 2-position can be transformed into a variety of functional groups, which can then be elaborated to the desired acetic acid side chain.

One common strategy involves the conversion of the amine to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce a cyano or other suitable group. Subsequent hydrolysis would then yield the carboxylic acid. Another approach involves the reaction of 2-amino-5-methylthiazole (B129938) with chloroacetyl chloride to form the corresponding amide. nih.gov This amide can then be cyclized with ammonium (B1175870) thiocyanate (B1210189) to produce a thiazolidinone, which can be further modified. nih.gov

The synthesis of 2-chloro-5-methylthiazole (B1589247) from 2-amino-5-methylthiazole via diazotization is a key step in preparing intermediates for pharmaceuticals and agricultural chemicals. google.com This chloro derivative can then be used in subsequent reactions to introduce the acetic acid moiety. Furthermore, 2-amino-5-methylthiazole can be prepared by the cyclocondensation of 2-chloropropionaldehyde with thiourea. google.com

| Starting Material | Reagents | Intermediate/Product | Reference |

| 2-Amino-5-methylthiazole | Chloroacetyl chloride | 2-(Chloroacetamido)-5-methylthiazole | nih.gov |

| 2-(Chloroacetamido)-5-methylthiazole | Ammonium thiocyanate | 2-(5-Methylthiazol-2-yl)thiazolidin-4-one | nih.gov |

| 2-Amino-5-methylthiazole | Diazotization reagents, CuCl | 2-Chloro-5-methylthiazole | google.com |

| 2-Chloropropionaldehyde | Thiourea | 2-Amino-5-methylthiazole | google.com |

Amidation and Cyanoacetylation Reactions (e.g., to 2-cyano-N-(5-methylthiazol-2-yl)acetamide)

A common strategy for elaborating the 2-aminothiazole scaffold involves acylation reactions at the amino group. The synthesis of N-acylated thiazole derivatives, such as amides, serves as a crucial step toward more complex molecules. For instance, 2-amino-5-methylthiazole can be reacted with activated carbonyl compounds.

Cyanoacetylation is a specific and useful variation of this approach. The reaction of an aminothiazole with a cyanoacetic acid derivative, like ethyl cyanoacetate, can yield a cyanoacetamide. researchgate.net These resulting N-cyanoacetylthiazole compounds are versatile intermediates. sapub.org For example, the active methylene group in compounds like 2-cyano-N-(thiazol-2-yl)acetamide can undergo further chemical transformations, including condensation and cyclization reactions, to build more complex heterocyclic systems. sapub.orgresearchgate.net The general approach involves the nucleophilic attack of the amino group of the thiazole onto the carbonyl carbon of the acylating agent. researchgate.net

Formation of Halogenated Intermediates (e.g., 5-methylthiazole 2-chloroacetamide)

The introduction of a halogenated acetyl group onto the 2-amino position of a thiazole ring creates a highly reactive intermediate. The reaction of 2-amino-5-methylthiazole with chloroacetyl chloride is a direct method to produce N-(5-methylthiazol-2-yl)-2-chloroacetamide. nih.govmdpi.com This process typically involves the nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon of chloroacetyl chloride. niscpr.res.in

These halogenated intermediates are valuable synthons because the chlorine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions. mdpi.com This allows for the introduction of a wide variety of functional groups, enabling the synthesis of a diverse library of thiazole derivatives. nih.gov For example, the chloroacetamide can be reacted with various nucleophiles to build more complex side chains, which can then be further modified to yield the desired acetic acid moiety. mdpi.comniscpr.res.in

Transformations of Ethyl 2-(2-Amino-5-methylthiazol-4-yl) Acetate (B1210297)

Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate is an important isomer and a valuable starting material in thiazole chemistry. sigmaaldrich.combldpharm.com This compound possesses multiple reactive sites: the 2-amino group, the ester functionality, and the C-H bonds of the methyl and methylene groups, allowing for a range of chemical transformations. The amino group can be acylated, alkylated, or diazotized to introduce new functional groups. nih.gov The ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides. prepchem.com

Utility of Halogenated Aliphatic Precursors in Thiazole Ring Construction (e.g., β-bromolevulinates for related isomers)

The Hantzsch thiazole synthesis is a classic and highly effective method for constructing the thiazole ring from acyclic precursors. This method involves the condensation of an α-haloketone with a thioamide. bohrium.comresearchgate.net In the context of synthesizing thiazole acetic acid derivatives, halogenated aliphatic precursors like β-halolevulinates (esters of 4-halo-3-oxopentanoic acid) are particularly useful.

For instance, reacting a β-halolevulinate with thiourea would lead to the formation of a 2-aminothiazole ring. The ester and methyl groups from the levulinate precursor become substituents on the newly formed thiazole ring. This approach allows for the direct construction of the core heterocyclic structure with the necessary side chains already in place, which can then be chemically modified to achieve the final target acid.

Approaches from Thiourea Derivatives

Thiourea and its derivatives are fundamental building blocks in the synthesis of 2-aminothiazoles via the Hantzsch reaction. bohrium.com The reaction involves the cyclocondensation of a thiourea with an α-halocarbonyl compound. researchgate.net For the synthesis of precursors to this compound, a key starting material is 2-amino-5-methylthiazole, which is readily prepared by reacting a 2-halopropionaldehyde or a related three-carbon α-halocarbonyl species with thiourea. google.com

This foundational reaction has been optimized over the years, with reports detailing high yields. google.com Once the 2-amino-5-methylthiazole core is formed, it can be further functionalized. For example, the amino group can be replaced with a halogen via a Sandmeyer-type reaction, and this halogen can then be used as a handle for introducing the acetic acid side chain through various organic reactions like cross-coupling or substitution. googleapis.com

Methodological Advancements in Synthesis

Microwave-Assisted Organic Synthesis (MAOS) Approaches

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant advancement in synthetic chemistry, offering benefits such as dramatically reduced reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. researchgate.netrasayanjournal.co.in This technology has been successfully applied to the synthesis of thiazole derivatives. nih.govnih.govclockss.org

In the context of Hantzsch thiazole synthesis, microwave irradiation can accelerate the condensation reaction between thioureas and α-haloketones, leading to the rapid formation of the thiazole ring. researchgate.net For example, the synthesis of 2-aminothiazole derivatives has been achieved in minutes with high yields under microwave conditions, compared to hours required for conventional heating. researchgate.net Similarly, multi-component reactions to build complex thiazole-containing systems, and subsequent functional group transformations on the thiazole ring, have been efficiently carried out using MAOS. nih.govclockss.org This approach is considered a green chemistry technique as it often requires less solvent and energy. nih.gov

Catalyst-Free and Acid-Mediated Principles in Thiazole Synthesis (e.g., acetic acid as promoter or solvent)

The synthesis of the thiazole nucleus, a core component of this compound, can be achieved through various methodologies that obviate the need for metal catalysts, relying instead on the intrinsic reactivity of the starting materials or the mediation of simple organic acids. These approaches are gaining traction due to their environmental friendliness, cost-effectiveness, and operational simplicity.

Catalyst- and additive-free methods represent a green chemistry approach to thiazole synthesis. One such strategy involves the three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur. nih.gov This method facilitates the formation of double C–S bonds and one C–N bond through the cleavage of C–N and multiple C–H bonds, with dimethyl sulfoxide (B87167) (DMSO) acting as the oxidant in the cyclization process. nih.gov While this specific example leads to benzothiazoles, the underlying principle of leveraging inherent reactant reactivity under thermal conditions without external catalysts is applicable to the broader family of thiazole derivatives. nih.gov

Acid-mediated synthesis, particularly using acetic acid, offers a powerful and regioselective route to substituted thiazoles. Acetic acid can function as a catalyst, a solvent, or both, promoting key bond-forming reactions. A notable example is the domino multicomponent reaction for synthesizing 2,4,5-trisubstituted thiazoles. rsc.org In this process, thiosemicarbazide (B42300) reacts with aldehydes or ketones to form a thiosemicarbazone intermediate in situ. This intermediate then reacts with an arylglyoxal and an active methylene compound in ethanol at 80 °C, with acetic acid acting as a mediator. rsc.org This metal-free approach is characterized by short reaction times and high yields. rsc.org The use of acetic acid is critical as it facilitates the reaction cascade, leading to the desired polysubstituted thiazole framework. rsc.orgrsc.org Similar strategies have been employed in the synthesis of other nitrogen-containing heterocycles, underscoring the versatility of acetic acid as a reaction promoter. nih.gov

The following table summarizes representative acid-mediated reactions for the synthesis of thiazole and related heterocyclic derivatives.

| Reactants | Mediator/Solvent | Key Features | Product Type |

| Thiosemicarbazide, Aldehydes/Ketones, Arylglyoxal, Active Methylene Compounds | Acetic Acid / Ethanol | Domino reaction, Metal-free, Regioselective, High yields | 2,4,5-Trisubstituted Thiazoles |

| β-dicarbonyl compounds, N,N-dimethylformamide dimethylacetal, 2-hydrazinyl-4,6-disubstituted-s-triazine | Acetic Acid / Ethanol | One-pot synthesis, Shorter reaction time, High chemical yield | Pyrazolyl-s-triazine Derivatives |

| 2,2-difluoroarylethylamines, tert-butyl nitrite | Acetic Acid | Azide-free, Mild conditions, Good yields | 1,5-disubstituted 1,2,3-triazoles |

This table presents examples of acid-mediated synthesis for thiazoles and other heterocycles, highlighting the role of acetic acid.

Multi-Component Reaction (MCR) Strategies for Thiazole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, have become a cornerstone in modern heterocyclic chemistry. researchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors, making them ideal for synthesizing libraries of thiazole derivatives. researchgate.netnih.gov

A variety of MCR strategies have been developed for the synthesis of the thiazole ring. One prominent approach is the Hantzsch thiazole synthesis, which traditionally involves the condensation of α-haloketones with thioamides. While effective, this method can suffer from harsh conditions and low yields for certain substituted products. iau.ir Modern MCR variations have overcome many of these limitations. For instance, an efficient three-component reaction between isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate in water has been reported to produce functionalized 1,3-thiazole derivatives in excellent yields (78-90%). iau.ir

Domino or cascade reactions, a subset of MCRs, are particularly elegant as they involve a sequence of intramolecular reactions triggered by a single event, leading to the formation of complex structures in a single step. One such domino approach utilizes arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in an aqueous solvent under microwave irradiation to generate trisubstituted thiazoles without any external reagents. nih.gov Another metal-free, multi-component methodology reacts thiosemicarbazones (generated in situ), arylglyoxals, and active methylene compounds in ethanol with acetic acid as a catalyst to form trisubstituted thiazole-derived hydrazones. nih.gov

Even enzymatic catalysis has been integrated into MCRs for thiazole synthesis. A novel chemoenzymatic one-pot MCR employs trypsin from porcine pancreas to catalyze the reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates. nih.gov This method proceeds under mild conditions (45 °C) and produces a range of thiazole derivatives in high yields (up to 94%), showcasing the potential of biocatalysis in expanding the scope of MCRs. nih.gov

The following table details various MCR strategies for the synthesis of thiazole derivatives, outlining the components and conditions.

| MCR Strategy | Reactants | Conditions/Catalyst | Key Features |

| Three-Component Reaction | Isothiocyanates, Tetramethyl thiourea, Ethyl bromopyruvate | Water, Stirred for 12h | Good to excellent yields (78-90%), Environmentally friendly solvent |

| Domino MCR | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Water, Microwave irradiation (15 min) | Green methodology, No external reagents |

| Chemoenzymatic One-Pot MCR | Secondary amines, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylates | Trypsin from porcine pancreas, 45 °C | Mild conditions, High yields (up to 94%), Novel use of enzyme in MCR |

| HFIP-Mediated MCR | Aryl glyoxal, Aryl thioamide, Pyrazolones | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Room temperature, Metal- and additive-free, Recyclable solvent, High atom economy |

This table summarizes diverse multi-component reaction strategies for constructing the thiazole nucleus, highlighting the versatility and efficiency of these methods.

Chemical Transformations and Derivatization Chemistry of 2 5 Methylthiazol 2 Yl Acetic Acid

Functional Group Interconversions on the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions to form esters, amides, and hydrazides. These transformations are fundamental in medicinal chemistry for altering a molecule's polarity, solubility, and interaction with biological targets.

Esterification Reactions

Esterification of 2-(5-methylthiazol-2-yl)acetic acid is a common transformation, typically achieved through the Fischer esterification method. athabascau.calibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. athabascau.cachemguide.co.uk

The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H2O (in the presence of an acid catalyst)

This method is particularly effective for the synthesis of simple alkyl esters like methyl, ethyl, and propyl esters. libretexts.org The resulting esters often exhibit different solubility profiles and can serve as intermediates for further synthetic modifications. medcraveonline.com

Table 1: Examples of Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 2-(5-methylthiazol-2-yl)acetate |

| This compound | Ethanol (B145695) | HCl | Ethyl 2-(5-methylthiazol-2-yl)acetate |

Amide and Hydrazide Formation

The carboxylic acid can be readily converted to amides and hydrazides, which are important functional groups in many biologically active molecules. nih.govniscpr.res.in The synthesis of amides from this compound typically involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride, often by treatment with thionyl chloride (SOCl₂). researchgate.net The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide.

The formation of hydrazides follows a similar principle. nih.gov this compound can be reacted with hydrazine (B178648) hydrate (B1144303), often in the presence of a coupling agent or after conversion to an ester, to yield the corresponding acetohydrazide. niscpr.res.innih.gov These hydrazides can serve as key intermediates for the synthesis of various heterocyclic compounds. nih.govnih.gov

Reactions Involving the Thiazole (B1198619) Ring System

The thiazole ring in this compound is an aromatic heterocycle that can undergo reactions analogous to other aromatic systems, as well as transformations unique to its heteroatomic composition.

Electrophilic Aromatic Substitution Analogues on the Thiazole Nucleus

The thiazole ring is generally considered to be an electron-rich heterocycle, but its reactivity towards electrophilic substitution is influenced by the substituents present. The acetic acid side chain at the 2-position and the methyl group at the 5-position will direct incoming electrophiles. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can potentially occur on the thiazole ring. uci.edumasterorganicchemistry.comyoutube.commasterorganicchemistry.com The precise conditions and regioselectivity of these reactions depend on the nature of the electrophile and the reaction conditions. The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate. uci.edumasterorganicchemistry.com

Oxidation and Reduction of the Thiazole Ring

The thiazole ring can undergo oxidation, particularly at the sulfur and nitrogen atoms. Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones. N-oxidation of the thiazole nitrogen is also a possible transformation, which can lead to subsequent rearrangements and the formation of new heterocyclic systems. rsc.org These oxidized derivatives can exhibit altered electronic properties and biological activities. The specific products of oxidation depend on the oxidizing agent used and the reaction conditions.

Cycloaddition and Condensation Reactions for Scaffold Diversification

The functional groups on this compound and its derivatives can participate in various cycloaddition and condensation reactions to create more complex molecular scaffolds. For instance, the hydrazide derivatives can be condensed with dicarbonyl compounds to form pyrazoles or other heterocyclic systems. nih.gov The thiazole ring itself, or activated derivatives, can potentially participate in cycloaddition reactions, although this is a less common transformation for simple thiazoles. These types of reactions are invaluable for generating diverse chemical libraries for drug discovery and materials science applications. organic-chemistry.org

Formation of Fused Heterocyclic Systems

The structural framework of this compound serves as a versatile starting point for the construction of a range of fused heterocyclic systems. Through multi-step synthetic sequences, the acetic acid moiety can be elaborated and cyclized with appropriate reagents to yield thiazolidinones, pyrazolotriazoles, triazolothiadiazines, pyridines, and pyrazolines.

The synthesis of 2-(5-methylthiazol-2-yl)thiazolidin-4-one derivatives typically commences with the conversion of this compound into the corresponding amine, 2-amino-5-methylthiazole (B129938). This transformation can be achieved through a multi-step process involving the formation of the corresponding amide, followed by a Hofmann or Curtius rearrangement. The resulting 2-amino-5-methylthiazole is a key intermediate for the construction of the thiazolidinone ring.

The synthesis proceeds by reacting 2-amino-5-methylthiazole with chloroacetyl chloride to produce an N-chloroacetylated intermediate. Subsequent cyclization of this intermediate with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in a suitable solvent like ethanol, leads to the formation of the 2-(5-methylthiazol-2-ylimino)thiazolidin-4-one ring system. koyauniversity.orgclockss.org Further derivatization can be achieved at the 5-position of the thiazolidinone ring through Knoevenagel condensation with various aromatic aldehydes. koyauniversity.orgclockss.org

Table 1: Synthesis of 2-(5-methylthiazol-2-ylimino)thiazolidin-4-one Derivatives

| Starting Material | Reagents | Product |

| 2-Amino-5-methylthiazole | 1. Chloroacetyl chloride 2. Ammonium thiocyanate | 2-(5-Methylthiazol-2-ylimino)thiazolidin-4-one |

| 2-(5-Methylthiazol-2-ylimino)thiazolidin-4-one | Substituted benzaldehydes, Acetic acid, Sodium acetate (B1210297) | 5-Aryliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones |

The synthesis of pyrazolo[5,1-c] koyauniversity.orgclockss.orgthepharmajournal.comtriazole derivatives from this compound necessitates the initial conversion of the carboxylic acid into a more reactive intermediate. A plausible synthetic route involves the transformation of the acetic acid into its corresponding ethyl ester, followed by reaction with hydrazine hydrate to yield 2-(5-methylthiazol-2-yl)acetohydrazide.

The synthesis of triazolo[3,4-b] koyauniversity.orgthepharmajournal.comthiadiazine derivatives can be directly approached using this compound. The general and well-established method for constructing this fused heterocyclic system involves the reaction of a 4-amino-1,2,4-triazole-3-thiol (B7722964) with a carboxylic acid or its derivative. clockss.org

In this context, this compound can be condensed with a suitably substituted 4-amino-5-mercapto-1,2,4-triazole in the presence of a dehydrating agent such as phosphoryl chloride or polyphosphoric acid. This reaction leads to the formation of the fused triazolo[3,4-b] koyauniversity.orgthepharmajournal.comthiadiazine ring system, with the 2-(5-methylthiazol-2-yl)methyl substituent at the 6-position of the heterocyclic core.

Table 2: Proposed Synthesis of a Triazolo[3,4-b] koyauniversity.orgthepharmajournal.comthiadiazine Derivative

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | 4-Amino-5-mercapto-1,2,4-triazole | POCl₃ | 6-(5-Methylthiazol-2-ylmethyl)- koyauniversity.orgclockss.orgthepharmajournal.comtriazolo[3,4-b] koyauniversity.orgthepharmajournal.comthiadiazine |

The synthesis of pyridine (B92270) and oxopyridine-3-carbonitrile derivatives from this compound typically proceeds through a chalcone (B49325) intermediate. The initial step involves the conversion of the starting acetic acid into a ketone, specifically a 2-(5-methylthiazol-2-yl)acetophenone derivative. This can be achieved via Friedel-Crafts acylation of an aromatic compound with an activated form of the acetic acid, such as the corresponding acid chloride.

The resulting ketone can then undergo a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to yield a chalcone. The synthesized chalcone, which is an α,β-unsaturated ketone, is a versatile precursor for the synthesis of various heterocycles. For the preparation of pyridine-3-carbonitrile (B1148548) derivatives, the chalcone is subjected to a one-pot, multi-component reaction with an active methylene (B1212753) compound, such as malononitrile, in the presence of a base like ammonium acetate. This reaction proceeds via a Michael addition followed by cyclization and aromatization to afford the desired substituted pyridine-3-carbonitrile. researchgate.net

The synthetic pathway to pyrazoline derivatives from this compound also relies on the formation of a chalcone intermediate, as described in the preceding section for pyridine derivatives. koyauniversity.orgthepharmajournal.comresearchgate.netcore.ac.uk Once the chalcone bearing the 2-(5-methylthiazol-2-yl) moiety is synthesized, it can be readily converted into a pyrazoline.

The most common method for this transformation is the cyclocondensation reaction of the chalcone with hydrazine hydrate or a substituted hydrazine, such as phenylhydrazine, in a suitable solvent like ethanol or acetic acid. koyauniversity.orgthepharmajournal.comresearchgate.netcore.ac.uk This reaction proceeds through a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to yield the 2-pyrazoline (B94618) ring system.

Table 3: General Synthetic Scheme for Pyrazoline Derivatives

| Intermediate | Reagents | Product |

| 2-(5-Methylthiazol-2-yl)chalcone | Hydrazine hydrate, Ethanol | 3-(Aryl)-5-(5-methylthiazol-2-ylmethyl)-2-pyrazoline |

| 2-(5-Methylthiazol-2-yl)chalcone | Phenylhydrazine, Acetic acid | 1-Phenyl-3-(aryl)-5-(5-methylthiazol-2-ylmethyl)-2-pyrazoline |

Synthesis of Schiff Bases and Related Imines

The synthesis of Schiff bases (or imines) requires the reaction of a primary amine with a carbonyl compound (aldehyde or ketone). Therefore, to prepare Schiff bases from this compound, the carboxylic acid functionality must first be converted into either an amino group or a carbonyl group.

One synthetic approach involves the conversion of the carboxylic acid to the corresponding primary amine, 2-(5-methylthiazol-2-yl)ethanamine. This can be accomplished through a multi-step sequence, for example, by first converting the acid to an amide, followed by a Hofmann rearrangement or reduction of the amide. The resulting 2-(5-methylthiazol-2-yl)ethanamine can then be condensed with a variety of aromatic or aliphatic aldehydes and ketones to form the desired Schiff bases. researchgate.netniscpr.res.in

Alternatively, the carboxylic acid can be reduced to the corresponding aldehyde, 2-(5-methylthiazol-2-yl)acetaldehyde. This aldehyde can then be reacted with various primary amines to yield a different set of Schiff bases. The choice of synthetic route will determine the final substitution pattern of the resulting imine.

Incorporation into Complex Polyheterocyclic Structures (e.g., quinazolinones, benzothiazoles)

The 2-(5-methylthiazol-2-yl)acetyl moiety is a valuable synthon for accessing a variety of fused polyheterocyclic compounds, notably quinazolinones and benzothiazoles. These scaffolds are of significant interest in medicinal chemistry. The general strategy involves the condensation of the carboxylic acid, or an activated derivative, with an appropriately substituted ortho-disubstituted benzene (B151609) ring.

For the synthesis of quinazolinones , this compound can be reacted with 2-aminobenzamide (B116534) or related anthranilic acid derivatives. nih.gov The reaction typically requires activation of the carboxylic acid, for instance, by converting it to the corresponding acyl chloride or through the use of coupling agents, to facilitate acylation of the amino group of the anthranilamide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to furnish the 2-substituted-quinazolin-4(3H)-one core, where the substituent at the 2-position is the 5-methylthiazol-2-ylmethyl group.

Similarly, the synthesis of 2-substituted benzothiazoles can be achieved by the condensation of this compound with 2-aminothiophenol. chemicalbook.com This reaction, often promoted by heat or acid catalysis, involves the formation of an intermediate thioamide (from the amine) or thioester (from the thiol), which subsequently cyclizes to form the benzothiazole (B30560) ring system.

The following table outlines the general transformation of this compound into these important heterocyclic cores.

Table 1: Synthesis of Polyheterocyclic Structures

| Starting Thiazole Derivative | Co-reactant | Resulting Heterocyclic Core |

| 2-(5-Methylthiazol-2-yl)acetyl chloride | 2-Aminobenzamide | 2-((5-Methylthiazol-2-yl)methyl)quinazolin-4(3H)-one |

| This compound | 2-Aminothiophenol | 2-((5-Methylthiazol-2-yl)methyl)benzo[d]thiazole |

Functionalization of Side Chains

The methylene group of the acetic acid side chain in derivatives of this compound is activated by the adjacent carbonyl group. This reactivity allows for a range of chemical transformations, including halogenation and aminomethylation reactions, which introduce new functional groups and expand the structural diversity of the parent molecule.

The α-carbon of amide derivatives of this compound is susceptible to electrophilic substitution, most notably halogenation. The α-bromination of N-substituted-2-(5-methylthiazol-2-yl)acetamides can be readily achieved to produce synthetically useful α-bromo amide intermediates.

This transformation is typically carried out using standard brominating agents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in an acidic solvent like acetic acid. nih.govmasterorganicchemistry.comlibretexts.org The reaction proceeds via an acid-catalyzed mechanism where the amide tautomerizes to its enol form, which is the active nucleophile. masterorganicchemistry.comlibretexts.org This enol intermediate then attacks the electrophilic bromine source to yield the α-brominated product. masterorganicchemistry.comlibretexts.orglibretexts.org These α-bromo derivatives are versatile precursors for further nucleophilic substitution reactions.

Table 2: α-Bromination of 2-(5-Methylthiazol-2-yl)acetamide Derivatives

| Substrate | Reagents | Product |

| N-Phenyl-2-(5-methylthiazol-2-yl)acetamide | N-Bromosuccinimide (NBS), p-TsOH (cat.), CCl₄ | 2-Bromo-N-phenyl-2-(5-methylthiazol-2-yl)acetamide |

| N,N-Diethyl-2-(5-methylthiazol-2-yl)acetamide | Br₂, Acetic Acid | 2-Bromo-N,N-diethyl-2-(5-methylthiazol-2-yl)acetamide |

| 2-(5-Methylthiazol-2-yl)acetamide | Br₂, HBr (aq) | 2-Bromo-2-(5-methylthiazol-2-yl)acetamide |

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that introduces an aminomethyl group at the α-position of an enolizable carbonyl compound. wikipedia.org To apply this reaction to the this compound framework, the acid must first be converted into a ketone, such as 1-(5-methylthiazol-2-yl)ethan-1-one. This ketone possesses an enolizable α-methyl group that can participate in the Mannich reaction.

The reaction is a three-component condensation involving the thiazolyl ketone, a non-enolizable aldehyde (most commonly formaldehyde), and a primary or secondary amine. chemistrysteps.comorganicchemistrytutor.com The mechanism begins with the formation of an electrophilic iminium ion from the aldehyde and the amine. chemistrysteps.com The thiazolyl ketone, under the reaction conditions, forms an enol which then acts as a nucleophile, attacking the iminium ion. organicchemistrytutor.com The final product is a β-amino-ketone, also known as a Mannich base, which can serve as a precursor for other compounds, such as α,β-unsaturated ketones, through subsequent elimination.

Table 3: Mannich Reactions with 1-(5-Methylthiazol-2-yl)ethan-1-one

| Amine | Aldehyde | Product (Mannich Base) |

| Dimethylamine | Formaldehyde | 3-(Dimethylamino)-1-(5-methylthiazol-2-yl)propan-1-one |

| Piperidine | Formaldehyde | 1-(5-Methylthiazol-2-yl)-3-(piperidin-1-yl)propan-1-one |

| Aniline | Benzaldehyde | 3-Anilino-1-(5-methylthiazol-2-yl)-3-phenylpropan-1-one |

Mechanistic and Theoretical Studies on the Reactivity of 2 5 Methylthiazol 2 Yl Acetic Acid Derivatives

Investigation of Reaction Mechanisms (e.g., domino reactions, nucleophilic attack pathways)

The synthesis of complex molecules from simple starting materials often proceeds through multi-step sequences, which can be elegantly combined into domino reactions. One such approach has been reported for the regioselective synthesis of novel 2,4,5-trisubstituted thiazole (B1198619) derivatives. researchgate.net This method involves a domino reaction that begins with the in situ generation of thiosemicarbazones from the reaction of thiosemicarbazide (B42300) and various aldehydes or ketones. researchgate.net This intermediate then reacts with an arylglyoxal and an active methylene (B1212753) compound in a subsequent cyclization step, all facilitated by acetic acid in ethanol (B145695). researchgate.net This metal-free, four-component reaction highlights an efficient pathway to construct the thiazole core. researchgate.net

Other synthetic strategies for thiazole derivatives involve cyclocondensation reactions. New series of 2-aminothiazole (B372263) derivatives have been synthesized through the cyclocondensation of thiourea (B124793) with appropriate acid halides. researchgate.net Similarly, thiazole conjugates have been prepared via the cyclocondensation reaction of hydrazonyl halides with ethylidene thiosemicarbazide. nih.gov

The functional groups attached to the thiazole ring dictate its reactivity. For instance, derivatives of 2-aminothiazole-5-acetic acid can undergo condensation with aromatic aldehydes to form Schiff bases (anils). nih.gov These Schiff bases can then be selectively reduced using reagents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding 2-N-aralkyl derivatives. nih.gov Furthermore, these Schiff bases can react via nucleophilic addition with sodium bisulfite to form α-sulphoderivatives. nih.gov The amino group of 2-amino-5-methylthiazol can also act as a nucleophile, reacting with chloroacetyl chloride to form an amide, which can then be cyclized with ammonium (B1175870) thiocyanate (B1210189) to produce a thiazolidin-4-one derivative. mdpi.com These examples showcase the diverse nucleophilic attack pathways that derivatives of 2-(5-Methylthiazol-2-yl)acetic acid can undergo.

Computational Chemistry Applications

Computational chemistry serves as a powerful tool to predict and rationalize the reactivity and interactions of this compound derivatives at a molecular level.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.commdpi.com These studies provide insights into molecular geometry, charge distribution, and reactivity descriptors. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. mdpi.com A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP) maps are another valuable output of quantum calculations. These maps visualize the charge distribution across a molecule, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.commdpi.com For example, in studies of thiazolidinone derivatives, MESP maps can identify potential sites for complexation with metal ions, which involves the nucleophilic character of the ligand. mdpi.com

The table below summarizes key quantum chemical parameters and their significance in predicting reactivity.

| Parameter | Description | Significance for Reactivity |

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons (nucleophilicity). Higher energy corresponds to a stronger electron donor. |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons (electrophilicity). Lower energy corresponds to a stronger electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher polarizability and chemical reactivity, and lower kinetic stability. mdpi.com |

| Molecular Electrostatic Potential (MESP) | Visual representation of charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers, predicting sites for chemical reactions. mdpi.commdpi.com |

| Fukui Functions (f⁺, f⁻) | Describe the change in electron density when an electron is added or removed | Predicts the most likely sites for nucleophilic (f⁺) and electrophilic (f⁻) attack within the molecule. mdpi.com |

These computational approaches allow for a detailed understanding of the electronic structure that governs the chemical behavior of thiazole derivatives. mdpi.comresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein's active site. This method provides crucial insights into the chemical interactions that underpin biological activity.

Derivatives of the thiazole scaffold have been the subject of numerous docking studies to elucidate their mechanism of action. For instance, 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones were identified as selective inhibitors of cyclooxygenase-1 (COX-1). Docking studies revealed that the activity is driven by interactions within the COX-1 active site, with the residue Arginine 120 (Arg 120) being particularly important for binding. mdpi.com

Similarly, docking studies of other thiazole derivatives have identified key interactions with different biological targets. Thiazolyl-pyrazole derivatives showed potential as anticancer agents by binding to the epidermal growth factor receptor (EGFR) kinase. nih.gov The analysis showed that the most potent compounds formed multiple hydrogen bonds and hydrophobic interactions within the EGFR active site, resulting in lower binding energies. nih.gov In another study, newly synthesized thiazole conjugates were docked into the active site of the Rho6 protein, a target for anti-hepatic cancer agents, revealing favorable binding interactions. nih.gov

The table below presents a summary of molecular docking studies on various thiazole derivatives, highlighting the specific interactions that govern their binding.

| Thiazole Derivative Class | Protein Target | Key Interacting Residues | Binding Energy / Score | Source(s) |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Cyclooxygenase-1 (COX-1) | Arg 120 | Not specified | mdpi.com |

| Thiazolyl-pyrazole derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Not specified | -1.3 to -3.4 kcal/mol | nih.gov |

| Heterocycles linked thiazole conjugates | Rho6 protein | Not specified | Good docking scores reported | nih.gov |

| 2-Aminothiazole derivatives | UDP-N-acetylmuramate/l-alanine ligase | Not specified | -7.6 kcal/mol (for compound 2b) | researchgate.net |

These studies demonstrate that molecular docking is an indispensable tool for understanding the chemical basis of a ligand's biological function, guiding the design of more potent and selective derivatives.

Theoretical Approaches to Structure-Reactivity Relationships

Theoretical and computational methods provide a powerful framework for establishing structure-reactivity relationships (SRRs) and structure-activity relationships (SARs). By correlating a molecule's structural features with its chemical reactivity or biological activity, researchers can rationally design new compounds with desired properties.

For thiazole derivatives, theoretical studies have shown that the nature and position of substituents on the aromatic rings significantly influence their activity. For example, in a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the anti-inflammatory activity was found to depend on both the type of substituent (e.g., bromo group) and its position on the benzene (B151609) ring. mdpi.com Similarly, for thiazolidinone derivatives with anticancer properties, the presence of electron-donating groups at the 4th position of a substituted aryl ring was found to be crucial for cytotoxicity. nih.gov

Molecular docking studies further refine this understanding by revealing the specific interactions at the atomic level. A substituent might enhance activity by enabling a critical hydrogen bond with a key amino acid residue in a protein's active site or by improving hydrophobic interactions. The correlation between computationally derived parameters (like binding energy from docking or the HOMO-LUMO gap from DFT) and experimentally observed biological activity provides a quantitative basis for SAR. The good agreement found between DFT-calculated HOMO/LUMO energies and experimental redox potentials for certain thiazolidinone derivatives validates the use of these theoretical models to predict electrochemical properties and general chemical reactivity. mdpi.com

In essence, theoretical approaches bridge the gap between a compound's chemical structure and its functional properties, providing a predictive model that accelerates the discovery and optimization of new reactive and biologically active molecules based on the this compound scaffold.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the precise structure of 2-(5-Methylthiazol-2-yl)acetic acid, with each technique offering unique insights into the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon-13)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons on the thiazole (B1198619) ring would likely appear as a singlet. The methylene (B1212753) protons of the acetic acid group would also produce a singlet, and the proton on the thiazole ring would appear as a singlet as well. The acidic proton of the carboxyl group is often broad and may exchange with deuterated solvents. For related thiazole derivatives, specific chemical shifts have been reported. For instance, in some 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, the methine proton is observed at 7.63–7.97 ppm. nih.gov

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. It is anticipated to show signals for the methyl carbon, the methylene carbon of the acetic acid group, the carbonyl carbon of the carboxylic acid, and the carbons of the thiazole ring. In a similar compound, 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid, the carbonyl carbon appears at 171.2 ppm and the methylene carbon at 34.5 ppm. nih.gov For a complex molecule containing a thiopyrano[2,3-d]thiazole core, the methylene carbon of an acetic acid residue appeared at 65.9 ppm, and carbonyl carbons were observed at 166.5, 169.8, and 170.8 ppm. mdpi.com

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| -CH₃ | ~2.4 | ~12 |

| -CH₂- | ~3.9 | ~40 |

| Thiazole-H | ~7.5 | ~125 |

| -COOH | ~11-12 (broad) | - |

| -C=O | - | ~170 |

| Thiazole-C-S | - | ~165 |

| Thiazole-C-N | - | ~148 |

| Thiazole-C-CH₃ | - | ~130 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3000-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid. jocpr.com A strong absorption peak between 1760-1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. jocpr.com Other peaks would be present for the C-H, C=N, and C-S bonds within the thiazole ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Carboxylic Acid) | 3000-2500 (broad) | Stretching |

| C-H (Alkyl and Aryl) | 3100-2850 | Stretching |

| C=O (Carboxylic Acid) | 1760-1700 | Stretching |

| C=N (Thiazole Ring) | ~1640 | Stretching |

| C=C (Thiazole Ring) | ~1560 | Stretching |

Mass Spectrometry (High-Resolution Mass Spectrometry and Fragmentation Analysis)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound, the expected molecular ion peak [M+H]⁺ in positive ionization mode would confirm its molecular weight. Fragmentation analysis can further validate the structure by showing the loss of specific fragments, such as the carboxylic acid group. For example, in the mass spectrum of a complex molecule with a similar core, a molecular ion peak at m/z 700.2 [M+H]⁺ was observed, confirming its formation. mdpi.com

Chromatographic Purity and Reaction Progress Monitoring

Chromatographic techniques are indispensable for separating the components of a mixture, making them crucial for monitoring the progress of a reaction and for the purification of the final product.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction and to identify the components in a mixture. jrespharm.com For this compound, a suitable solvent system, often a mixture of a non-polar and a polar solvent, is used to achieve good separation on a silica (B1680970) gel plate. The progress of a reaction can be followed by observing the disappearance of the starting materials and the appearance of the product spot. mdpi.com For related compounds, solvent systems such as toluene/ethyl acetate (B1210297)/acetic acid (50:49:1) have been used. wiley-vch.de

Column Chromatography for Purification

Column chromatography is a preparative technique used to purify compounds from a mixture. nih.govrochester.edu The crude this compound product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column to separate the desired compound from impurities. The choice of eluent is critical for effective separation. Common solvent systems for compounds of similar polarity include mixtures of heptane/ethyl acetate or dichloromethane/methanol. wiley-vch.denih.gov For acidic compounds, a small amount of acetic acid may be added to the eluent to improve separation. rochester.edu

Gas-Liquid Chromatography (GLC) for Mixture Analysis

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds in a mixture. While specific GLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, the principles of GLC can be applied to monitor its synthesis, assess its purity, and identify byproducts. The inherent characteristics of this compound, particularly the presence of a polar carboxylic acid group, necessitate a specific approach for successful GLC analysis.

The high polarity and low volatility of carboxylic acids like this compound make them generally unsuitable for direct GC analysis. colostate.edu This can lead to poor peak shape, tailing, and low sensitivity due to interactions with the stationary phase and potential thermal degradation in the injector or column. colostate.edu To overcome these challenges, derivatization is a crucial prerequisite for the effective GLC analysis of this compound. colostate.edusigmaaldrich.com

The primary goal of derivatization is to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester derivative. colostate.edusigmaaldrich.com This enhances the compound's thermal stability and improves its chromatographic behavior, resulting in sharper, more symmetrical peaks and increased sensitivity. sigmaaldrich.com

Common derivatization techniques applicable to this compound include:

Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of an acidic catalyst to form an ester. Methyl esters are frequently prepared due to their volatility. colostate.edu

Silylation: This is a very common and effective method where active hydrogens in the carboxylic acid group are replaced by a silyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are often used. sigmaaldrich.com TBDMS derivatives are known for their increased stability compared to TMS derivatives. sigmaaldrich.com

Once derivatized, the resulting mixture can be analyzed by a GC system equipped with a suitable capillary column and detector. A mid-polarity capillary column, such as one coated with a polyethylene (B3416737) glycol (wax) stationary phase, is often effective for separating a range of components in a reaction mixture. shimadzu.com For detection, a Flame Ionization Detector (FID) provides good general-purpose sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers the significant advantage of providing structural information, aiding in the positive identification of this compound and any impurities or byproducts. nih.govnih.gov

The GLC method would be valuable for in-process control during the synthesis of this compound, allowing for the monitoring of the disappearance of starting materials and the appearance of the product and any intermediates. It is also a critical tool for final product quality control, enabling the quantification of the main component and the detection of trace impurities.

Hypothetical GLC Analysis Data:

The following interactive table represents hypothetical data from a GLC analysis for the purity assessment of a synthesized batch of this compound after derivatization to its methyl ester.

| Compound Name | Retention Time (min) | Peak Area (%) | Identification (MS) |

| Methyl 2-(5-methylthiazol-2-yl)acetate | 12.5 | 98.5 | Confirmed |

| Unidentified Impurity 1 | 10.2 | 0.8 | Possible starting material |

| Unidentified Impurity 2 | 14.1 | 0.7 | Possible side-product |

Detailed Research Findings:

While specific research focusing on the GLC analysis of this compound is scarce, studies on similar acidic and heterocyclic compounds provide a framework for its analysis. For instance, the GC-MS analysis of other thiazole derivatives and carboxylic acids has been successfully performed after derivatization, demonstrating the feasibility of this approach. nih.govnih.gov The selection of the appropriate derivatizing agent and GC conditions is critical and would need to be optimized for the specific analytical problem, whether it is monitoring a reaction or quantifying impurities in the final product. The development of a robust GLC method would be a valuable asset for ensuring the quality and consistency of this compound production.

Role of 2 5 Methylthiazol 2 Yl Acetic Acid As a Versatile Synthetic Building Block

Scaffold Construction for Novel Heterocyclic Libraries

The inherent reactivity of the 2-(5-Methylthiazol-2-yl)acetic acid scaffold makes it an ideal starting point for the generation of diverse heterocyclic libraries. The carboxylic acid moiety can be readily converted into various functional groups, such as esters, amides, and acid chlorides, which can then participate in a multitude of cyclization and condensation reactions.

For instance, the related (2,4-dioxothiazolidin-5-yl/ylidene)acetic acids can be converted to their corresponding acid chlorides and reacted with various benzylidene derivatives of thiazolidine-2,4-dione, rhodanine, or 2-thiohydantoin (B1682308) to produce a series of new derivatives. nih.gov This strategy highlights how the acetic acid portion of the molecule can be activated to link with other heterocyclic systems.

Furthermore, the thiazole (B1198619) ring itself can be a component in multicomponent reactions for the regioselective synthesis of highly substituted thiazoles. researchgate.net Acetic acid can be used as a mediator in domino reactions to produce 2,4,5-trisubstituted thiazoles. researchgate.net This demonstrates the potential for using derivatives of this compound in combinatorial approaches to generate libraries of novel compounds with potential biological activities. The development of automated continuous flow microreactor systems allows for the rapid and efficient synthesis of complex molecules, such as 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones, from thiazole-containing precursors in high yields and short reaction times. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Thiazole Acetic Acid Scaffolds

| Starting Material Type | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| (2,4-Dioxothiazolidin-5-yl)acetic acid chloride | Condensation | (2,4-Dioxothiazolidin-5-yl/ylidene)acetate derivatives | nih.gov |

| Thiosemicarbazide (B42300), aldehydes/ketones, arylglyoxal | Domino multicomponent reaction | 2,4,5-Trisubstituted thiazoles | researchgate.net |

Precursor for Advanced Organic Synthesis of Complex Molecular Architectures

The unique structural features of this compound make it a valuable precursor for the synthesis of intricate molecular architectures. Its ability to undergo a variety of chemical transformations allows for its incorporation into larger, more complex molecules through multi-step synthetic pathways.

An example of its utility is in the construction of highly functionalized heterocyclic systems through sequential reactions. A continuous flow synthesis process has been developed for the creation of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov This automated process involves a Hantzsch thiazole synthesis, followed by a deketalization and a Biginelli multicomponent reaction, all without the isolation of intermediates. nih.gov This highlights the role of the thiazole moiety as a foundational element upon which further complexity can be built. The entire three-step sequence can be completed in under 15 minutes, demonstrating the efficiency of using such building blocks in modern synthetic methodologies. nih.gov

The versatility of the thiazole ring and its derivatives is further underscored by its presence in a variety of complex chemical structures available from chemical suppliers, such as 2-(5-Methyl-2-(5-methylthiophen-2-yl)oxazol-4-yl)acetic acid, indicating its use as a key intermediate in the synthesis of more elaborate molecules.

Development of Chemical Ligands for Coordination Chemistry Studies (focused on chemical structure and binding motifs)

The thiazole nucleus, with its nitrogen and sulfur heteroatoms, and the carboxylic acid group of this compound provide excellent coordination sites for metal ions. This has led to the development of a wide range of thiazole-containing ligands for the study of coordination chemistry.

Thiazole-based ligands can coordinate to a variety of transition metals, including cobalt, ruthenium, nickel, and zinc. biointerfaceresearch.comnih.gov The resulting metal complexes often exhibit interesting structural features and geometries. For example, Co(III) and Ru(III) complexes with a benzothiazole-derived imine base have been shown to have an octahedral geometry. biointerfaceresearch.com Similarly, nickel-thiazole complexes can form structures with either one or two bidentate or tridentate thiazole ligands, depending on the specific ligand design. nih.gov

The coordination can occur through the nitrogen atom of the thiazole ring and other donor atoms within the ligand structure. In some cases, the thiazole-containing ligand acts as a bidentate or tridentate ligand, binding to the metal center through multiple atoms. nih.gov The resulting complexes can have diverse applications, and their structures can be characterized using various spectroscopic and analytical techniques.

Table 2: Examples of Metal Complexes with Thiazole-Containing Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Binding Motif | Reference |

|---|---|---|---|---|

| Benzothiazole-derived imine base | Co(III), Ru(III) | Octahedral | Bidentate | biointerfaceresearch.com |

| 5-N-Arylaminothiazoles with pyridyl groups | Ni(II), Zn(II) | Varies (e.g., with bidentate or tridentate ligands) | Bidentate or Tridentate | nih.gov |

The study of such metal complexes is a vibrant area of research, with the potential for the development of new materials with interesting magnetic, photochemical, or biological properties. mdpi.com

Intermediate in Multi-Step Reaction Sequences for Diversified Chemical Entities

This compound and its derivatives are valuable intermediates in multi-step reaction sequences, enabling the synthesis of a wide array of diversified chemical entities. The ability to perform sequential reactions without the need for isolating intermediates is a significant advantage in modern organic synthesis, saving time and resources.

A prime example of this is the automated continuous flow synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov In this process, a thiazole-containing starting material undergoes a series of transformations in a microreactor system to yield the final complex product. This multi-step sequence, which includes heterocycle formation and a multicomponent reaction, demonstrates the utility of the thiazole scaffold as a key intermediate that can be readily modified and elaborated upon. nih.gov

The concept of multi-step synthesis, where a starting material is converted through a series of reactions into a final product, is a fundamental strategy in organic chemistry. truman.edu The use of stable, yet reactive, intermediates like this compound is crucial for the success of these synthetic endeavors. The ability to predict the outcome of each step in a multi-step synthesis is essential for the rational design of synthetic routes to complex target molecules. pearson.com The development of efficient multi-step syntheses is critical for the production of fine chemicals, pharmaceuticals, and other valuable compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-(Thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-one |

| (2,4-Dioxothiazolidin-5-yl/ylidene)acetic acid |

| Thiazolidine-2,4-dione |

| Rhodanine |

| 2-Thiohydantoin |

| 2,4,5-Trisubstituted thiazoles |

| 2-(5-Methyl-2-(5-methylthiophen-2-yl)oxazol-4-yl)acetic acid |

| 5-N-Arylaminothiazoles |

| 2,5-di(pyridine-4-yl)thiazolo[5,4-d]thiazole |

Q & A

Q. What synthetic routes are commonly employed for 2-(5-Methylthiazol-2-yl)acetic acid, and how is purity ensured?

The compound is typically synthesized via alkylation of thiol-containing intermediates with chloroacetic acid under reflux conditions. Key steps include monitoring reaction progress via TLC (e.g., hexane:ethyl acetate solvent systems) and purification through recrystallization using ethanol or DMF/acetic acid mixtures. Mass balance analysis (≥99% purity) is critical to confirm minimal degradation .

Q. Which spectroscopic and analytical techniques validate the structure of this compound?

- IR spectroscopy : Identifies functional groups like C=O (1700–1750 cm⁻¹) and thiol/thioether bonds.

- 1H/13C NMR : Confirms substituent positions on the thiazole ring and acetic acid moiety.

- Elemental analysis : Validates empirical formulas (e.g., C₇H₉NO₂S). Thin-layer chromatography (TLC) is used to confirm homogeneity post-synthesis .

Q. What are the recommended handling and storage protocols for this compound?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thiazole ring or acetic acid moiety. Use fume hoods for synthesis due to potential release of volatile byproducts (e.g., H₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproducts during alkylation of thiazole precursors?

- Temperature control : Maintain reflux at 80–90°C to balance reaction rate and side reactions.

- Reagent stoichiometry : Use a 1.5:1 molar ratio of chloroacetic acid to thiol precursor to minimize unreacted starting material.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. What methodologies resolve discrepancies in pharmacological activity data across studies?

- HPLC-DAD validation : Quantify active pharmaceutical ingredient (API) content using reverse-phase C18 columns and UV detection (λ = 254 nm). Calibrate against certified reference standards to ensure reproducibility .

- Statistical modeling : Apply multivariate analysis to isolate variables (e.g., substituent effects, solvent polarity) influencing bioactivity .

Q. How do substituents on the thiazole ring modulate physicochemical properties (e.g., solubility, logP)?

- Electron-withdrawing groups (NO₂, Cl) : Increase logP (lipophilicity) but reduce aqueous solubility.

- Hydrophilic substituents (OH, COOH) : Enhance solubility via hydrogen bonding. Computational tools (e.g., COSMO-RS) predict partitioning behavior, validated experimentally by shake-flask methods .

Methodological Considerations

Q. What crystallographic tools are suitable for resolving the compound’s crystal structure?

Q. How can metal coordination complexes of this compound be synthesized and characterized?

React the sodium/potassium salt of the acid with transition metal sulfates (e.g., CuSO₄, ZnSO₄) in ethanol. Characterize via:

- UV-Vis spectroscopy : Detect d-d transitions (e.g., Cu²⁺ at ~600 nm).

- Magnetic susceptibility : Confirm octahedral vs. tetrahedral geometries .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy?

Variations in microbial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), and solvent systems (DMSO vs. saline) impact MIC values. Standardize testing using CLSI/EUCAST guidelines and include positive controls (e.g., ciprofloxacin) .

Q. How can degradation products be identified and quantified during stability studies?

Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS/MS identifies major degradants (e.g., oxidized thiazole derivatives). Quantify using external calibration curves with ±2% accuracy thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.